(E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
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Description
(E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Structural Analysis
Research on compounds with similar structural motifs, such as benzylidene hydrazinyl purines and methoxybenzylidene derivatives, focuses on organic synthesis methodologies, structural characterization, and the exploration of chemical properties. For example, the synthesis and characterization of bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines demonstrate the interest in creating novel molecules with potential biological activities (Ma et al., 2007). Similarly, studies on the reactions of methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione and their saturated analogs with nucleophilic reagents underline the synthetic utility of these functional groups for constructing complex molecular architectures (Tetere et al., 2011).
Bioactivity and Medicinal Applications
Compounds bearing the methoxybenzylidene moiety have been explored for their bioactivity, including antimycobacterial and antimicrobial properties. Research into 6-(2-furyl)-9-(p-methoxybenzyl)purines carrying substituents in the 2- or 8-position has been conducted to determine their ability to inhibit the growth of Mycobacterium tuberculosis, demonstrating the relevance of these structures in designing novel therapeutic agents (Braendvang & Gundersen, 2007). Another study on the synthesis, biological activity, and structure-activity relationship (SAR) of antimycobacterial 2- and 8-substituted purines further highlights the medicinal chemistry applications of such derivatives (Miranda & Gundersen, 2009).
Molecular Docking and QSAR Studies
Advanced computational techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are applied to similar compounds to predict their interaction with biological targets and to understand the molecular basis of their activity. This approach aids in the rational design of new drugs and the optimization of existing molecules for enhanced efficacy and specificity. For instance, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide has been characterized through spectroscopic methods and theoretical calculations to assess its potential as an anti-diabetic agent (Karrouchi et al., 2021).
Properties
IUPAC Name |
8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-14-4-6-16(7-5-14)13-28-18-19(27(2)22(30)25-20(18)29)24-21(28)26-23-12-15-8-10-17(31-3)11-9-15/h4-12H,13H2,1-3H3,(H,24,26)(H,25,29,30)/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTSMWCRXICAIA-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=CC=C(C=C4)OC)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=CC=C(C=C4)OC)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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